molecular formula C17H15Cl3N2O3 B4049924 3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide

3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide

Cat. No.: B4049924
M. Wt: 401.7 g/mol
InChI Key: PSWZKLIIBJTYBS-UHFFFAOYSA-N
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Description

3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C17H15Cl3N2O3 and its molecular weight is 401.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide is 400.014825 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Research has shown that compounds with similar structures are actively studied for their potential pharmaceutical applications, including antimicrobial, antifungal, antinociceptive (pain relief), and herbicidal activities. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and evaluated for their antibacterial and antifungal properties (Baranovskyi et al., 2018). Similarly, studies on (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives have explored their antinociceptive activities, offering insights into pain management strategies (Önkol et al., 2004).

Environmental Impact and Degradation

The environmental degradation of related anilides, such as the herbicide propanil, has been investigated to understand their behavior and impact in aquatic ecosystems. Studies on the photocatalyzed degradation of these compounds under UV and solar light highlight the pathways and kinetics of environmental breakdown (Sturini et al., 1997).

Chemical Synthesis and Structural Analysis

The synthesis of related compounds and their structural analysis via crystallography have been key areas of research. Such studies not only contribute to the development of new synthetic methodologies but also aid in the understanding of molecular structures and their potential applications (Huang Ming-zhi et al., 2005).

Potential Therapeutic Applications

Although not directly related to the exact compound , research into compounds with shared structural features has explored potential therapeutic applications, including anticonvulsant and anti-inflammatory activities. These studies provide a foundation for the development of new drugs and therapeutic agents (Idris et al., 2011).

Properties

IUPAC Name

3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N2O3/c18-9-1-3-11-12(7-9)17(25)22(16(11)24)6-5-15(23)21-10-2-4-13(19)14(20)8-10/h1-2,4,8,11-12H,3,5-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWZKLIIBJTYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(3,4-dichlorophenyl)propanamide

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